tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
Description
Chemical Structure and Properties tert-Butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS 60350-17-6, molecular formula C₁₀H₂₂N₂O₃) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methyl substituent, and a 2-aminoethoxyethyl chain. This compound is widely used in organic synthesis, particularly in peptide chemistry and polymer science, due to its dual functional groups: the Boc group enables temporary amine protection, while the aminoethoxy moiety facilitates further derivatization . Its molecular weight is 228.34 g/mol, and it is typically synthesized via nucleophilic substitution or carbamate coupling reactions (e.g., using Boc anhydride) .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOJUCBTEYZBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436857-02-2 | |
| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-[2-(2-aminoethoxy)ethyl]-N-methylamine. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of bioconjugates for labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, preventing unwanted reactions of amines during synthesis. It can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the molecules it interacts with .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate and their distinguishing features:
Reactivity and Functional Group Impact
- Aminoethoxy vs. Hydroxyethoxy: The amino group in the target compound enhances nucleophilicity, enabling conjugation with electrophiles (e.g., activated esters), whereas the hydroxyl analogue (AR) requires activation for similar reactivity .
- Chloroethoxy Substitution: The chloro derivative exhibits higher reactivity in SN2 reactions, making it suitable for alkylation but less stable under basic conditions compared to the aminoethoxy variant .
- PEG Chain Extension : Compounds with longer ethoxy chains (e.g., three ethoxy units) display improved water solubility and biocompatibility, critical for biomedical applications .
Biological Activity
tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS No. 436857-02-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, including case studies and research findings.
- Molecular Formula : C10H22N2O3
- Molecular Weight : 218.29 g/mol
- IUPAC Name : tert-butyl (2-(2-aminoethoxy)ethyl)(methyl)carbamate
- Purity : Typically ≥ 95% .
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl carbamate with aminoethoxy derivatives. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine, allowing for efficient formation of the carbamate bond .
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in cancer therapy. It is hypothesized to act as a modulator of protein interactions involved in cell cycle regulation and apoptosis.
Case Studies
-
Cancer Cell Studies :
- In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting microtubule dynamics, which is crucial for mitotic spindle formation. This effect was observed in centrosome-amplified cancer cells, leading to multipolar mitotic spindles and subsequent cell death .
- Inhibition Studies :
- Pharmacokinetics :
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
